molecular formula C20H18BrN3O3S B2809180 methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetate CAS No. 1207020-83-4

methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetate

Cat. No.: B2809180
CAS No.: 1207020-83-4
M. Wt: 460.35
InChI Key: UEKXWKDYYGIGOD-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C20H18BrN3O3S and its molecular weight is 460.35. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis

  • The crystal structure of similar compounds, including their synthesis and cyclization processes, has been extensively studied to understand their molecular configurations and potential applications in drug design and material science. For example, research on azilsartan methyl ester and its ethyl acetate hemisolvate revealed insights into the molecular conformation and intermolecular interactions within crystals, highlighting the importance of such studies in understanding compound stability and reactivity (Li et al., 2015).

Antimicrobial and Antibacterial Activity

  • Synthesis of novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines has been investigated for their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi, showcasing the potential of such compounds in developing new antibacterial agents (Desai et al., 2001).

Antituberculosis Activity

  • Certain compounds derived from the synthesis of imidazo[2,1-b]thiazoles have demonstrated promising antituberculosis activity, indicating potential applications in treating tuberculosis. These findings suggest the importance of structural modifications in enhancing biological activity (Güzeldemirci & Küçükbasmacı, 2010).

Molecular Docking and Pharmacological Activities

  • Microwave-assisted synthesis of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates and their derivatives have been explored for anti-inflammatory, analgesic, and antioxidant activities, with some showing comparable activities to standard drugs. Molecular docking studies further help in understanding the mechanism of action of these compounds (Attimarad et al., 2017).

Corrosion Inhibition

  • The corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles on mild steel in sulfuric acid were assessed, providing insights into their potential applications in industrial corrosion protection. This research highlights the utility of chemical compounds in non-biological applications (Ammal et al., 2018).

Antiprotozoal and Antimicrobial Agents

  • Novel synthesis methods have been developed for compounds with potential as antiprotozoal and antimicrobial agents, indicating the broader application of such molecules in medicinal chemistry and drug development (Ismail et al., 2004).

Properties

IUPAC Name

methyl 2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(4-bromophenyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-27-19(26)12-24-17(14-7-9-15(21)10-8-14)11-22-20(24)28-13-18(25)23-16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKXWKDYYGIGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.